STK33 Inhibitory Potency: ML281 vs. ML280 (Direct Structural Analog)
ML281 inhibits STK33 with an IC50 of 14 nM (0.014 μM), representing an approximately 18-fold improvement in potency compared to its direct structural analog ML280, which exhibits an IC50 of 250 nM (0.25 μM) [1]. Both compounds were evaluated using purified recombinant STK33 in a standardized 384-well plate assay format [2]. This potency enhancement was achieved through extensive SAR optimization of the quinoxalinone scaffold [3].
| Evidence Dimension | STK33 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (0.014 μM) |
| Comparator Or Baseline | ML280: 250 nM (0.25 μM) |
| Quantified Difference | ~18-fold greater potency |
| Conditions | Purified recombinant STK33; 384-well plate enzymatic assay |
Why This Matters
The 18-fold higher potency enables use of lower compound concentrations in cellular assays, reducing the risk of off-target effects driven by high dosing and improving assay signal-to-noise ratios.
- [1] Spoonamore J, Weïwer M, Wei J, et al. Screen for Inhibitors of STK33 Kinase Activity. Probe Reports from the NIH Molecular Libraries Program. Table 19: Comparison of the probes to reported STK33 inhibitors. NBK133418. View Source
- [2] Spoonamore J, Weïwer M, Wei J, et al. Screen for Inhibitors of STK33 Kinase Activity. Probe Reports from the NIH Molecular Libraries Program. Section 2.1.1: STK33 enzymatic assay. NBK133418. View Source
- [3] Weïwer M, Spoonamore J, Wei J, et al. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. ACS Med Chem Lett. 2012;3(12):1034-1038. PMID: 23256033. View Source
